molecular formula C10H5F3O B14893671 2-Ethynyl-5-(trifluoromethyl)benzaldehyde

2-Ethynyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14893671
M. Wt: 198.14 g/mol
InChI Key: FKBXBAIWDHVYJA-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H5F3O It is a derivative of benzaldehyde, featuring an ethynyl group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(trifluoromethyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 2-iodo-5-(trifluoromethyl)benzaldehyde and an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylbenzaldehyde
  • 4-Ethynylbenzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-Ethynyl-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The ethynyl group provides a site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Properties

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H5F3O/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h1,3-6H

InChI Key

FKBXBAIWDHVYJA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)C(F)(F)F)C=O

Origin of Product

United States

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